4-Bromo-1-chloro-2-(propan-2-yloxy)benzene

Overview

Description

“4-Bromo-1-chloro-2-(propan-2-yloxy)benzene”, also known as bromochloroproxybenzene, is a compound that has been studied extensively due to its unique physical and chemical properties. It has a molecular formula of C9H10BrClO and a molecular weight of 249.53 g/mol .

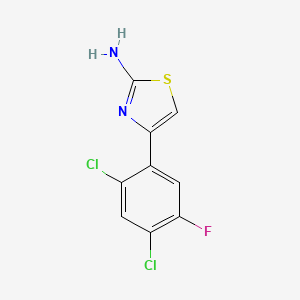

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a bromo group at the 4th position, a chloro group at the 1st position, and a propan-2-yloxy group at the 2nd position . The InChI code for this compound is InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” include a molecular weight of 249.53 g/mol . Other computed properties include XLogP3-AA of 4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 247.96036 g/mol, Monoisotopic Mass of 247.96036 g/mol, Topological Polar Surface Area of 9.2 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications

Spectroscopic Studies

The compound can be used in spectroscopic studies . Infrared (IR) spectroscopy is a common technique for characterizing compound and solvent interactions . The compound’s unique structure and properties can provide valuable data when analyzed using IR spectroscopy .

Solvent Effect Studies

The compound can be used to study solvent effects . The interaction between the compound and different solvents can influence the IR spectra of the compounds, known as the solvent effect . This can provide insights into the properties of various solvents and their interactions with different compounds .

Density Functional Theory (DFT) Studies

The compound can be used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems . The compound’s unique structure can provide valuable data when analyzed using DFT .

Pharmaceutical Chemistry

Derivatives of the compound can be used in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, and Dyes

Derivatives of the compound can be used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes . The compound’s unique properties can contribute to the effectiveness of these products .

Ligands in Metal Coordination Chemistry

Derivatives of the compound can be used as ligands in metal coordination chemistry . These ligands can form complexes with metal ions, which can be used in various chemical reactions .

Synthesis of Polysubstituted Benzenes

The compound can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are important in many areas of chemistry and materials science .

Thermochemistry Studies

The compound can be used in thermochemistry studies . The compound’s unique structure and properties can provide valuable data when analyzed using various thermochemistry techniques .

properties

IUPAC Name |

4-bromo-1-chloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQFOSYETWZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)